molecular formula C16H18N2O2 B1384955 N-(3-Aminophenyl)-4-propoxybenzamide CAS No. 1020722-43-3

N-(3-Aminophenyl)-4-propoxybenzamide

Cat. No.: B1384955
CAS No.: 1020722-43-3
M. Wt: 270.33 g/mol
InChI Key: QMWJGMLCGPEJKO-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-4-propoxybenzamide (CAS No. 1020722-43-3) is a benzamide derivative characterized by a 3-aminophenyl group attached to the benzamide core via an amide linkage, with a propoxy substituent at the para position of the benzoyl ring. Its structural features—the aminophenyl moiety and alkoxy side chain—make it a candidate for structure-activity relationship (SAR) studies, especially in comparison to analogs with varying substituents .

Properties

IUPAC Name

N-(3-aminophenyl)-4-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h3-9,11H,2,10,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWJGMLCGPEJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-4-propoxybenzamide typically involves the reaction of 3-aminophenylamine with 4-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher efficiency and yield, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductRate Constant (k, s⁻¹)
Acidic6M HCl, reflux, 8 hrs4-Propoxybenzoic acid + 3-aminophenylamine1.2 × 10⁻⁴
Basic2M NaOH, 80°C, 6 hrsSodium 4-propoxybenzoate + 3-aminophenylamine2.8 × 10⁻⁴

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond .

Amine Group Reactivity

The meta-aminophenyl group participates in:

Diazotization

Reaction with NaNO₂/HCl at 0–5°C forms a diazonium salt, which couples with β-naphthol to yield an azo dye (λmax = 480 nm) .

Acylation

Treatment with acetyl chloride in pyridine produces N-(3-acetamidophenyl)-4-propoxybenzamide (m.p. 162–164°C) .

Schiff Base Formation

Condensation with benzaldehyde forms a Schiff base (confirmed by IR peak at 1,610 cm⁻¹ for C=N) .

Propoxy Group Reactions

The propoxy ether is stable under mild conditions but cleaves with HBr/acetic acid:

ReagentsTemperatureProductYield
48% HBr110°C, 12 hrs4-Hydroxybenzamide derivative65%

Supramolecular Interactions

Crystallographic studies of analogs (e.g., N-(3-aminophenyl)-3-acetoxybenzamide) reveal:

  • Hydrogen bonding : N–H···O interactions between the amide and adjacent molecules (bond length: 2.85–2.92 Å) .

  • C–H···π interactions : Stabilize crystal packing (distance: 3.3–3.5 Å) .

Catalytic and Biological Activity

While direct data on this compound is limited, structural analogs show:

  • DNMT inhibition : IC₅₀ = 32 μM for related 4-amino-N-(4-aminophenyl)benzamides .

  • SIRT2 inhibition : Competitive binding with Ki = 139 μM for tenovin-6 analogs .

Stability and Degradation

  • Thermal stability : Decomposes at 220°C (TGA data).

  • Photodegradation : UV exposure (254 nm) induces cleavage of the propoxy group (t₁/₂ = 48 hrs) .

Comparative Reactivity of Benzamide Derivatives

CompoundSubstituentHydrolysis Rate (k, s⁻¹)Biological Activity
N-(3-Aminophenyl)-4-propoxybenzamide4-OCH₂CH₂CH₃2.8 × 10⁻⁴Moderate DNMT inhibition
N-(3-Aminophenyl)-4-methylbenzamide4-CH₃3.1 × 10⁻⁴Low activity
N-(4-Aminophenyl)-3-methoxybenzamide3-OCH₃1.9 × 10⁻⁴High SIRT2 affinity

Scientific Research Applications

Medicinal Chemistry

1.1 SIRT2 Inhibition

One of the prominent applications of N-(3-Aminophenyl)-4-propoxybenzamide is its role as a potential inhibitor of SIRT2, a member of the sirtuin family of proteins involved in cellular regulation. Research indicates that compounds similar to this compound can inhibit SIRT2 activity, which has implications for treating neurodegenerative diseases and cancer.

  • Case Study : A study demonstrated that modifications to the benzamide structure enhanced the inhibitory potency against SIRT2. The compound was tested in vitro, showing significant inhibition at concentrations around 200 μM, with further optimization leading to improved IC50 values .

1.2 Serotonin Receptor Affinity

This compound has also been studied for its affinity towards serotonin receptors, particularly the 5-HT4 receptor. This receptor is crucial for gastrointestinal motility and cognitive functions.

  • Case Study : A patent describes the compound's use as an enterokinesis-promoting agent, suggesting its potential in treating conditions like irritable bowel syndrome (IBS) by enhancing digestive tract function .

Material Science

2.1 Polymer Synthesis

The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and coatings.

  • Application Example : The compound can be utilized in synthesizing polymeric materials that exhibit enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of coatings used in industrial applications.

2.2 Nanomaterials

Research has indicated that derivatives of this compound can be employed in the synthesis of nanomaterials.

  • Data Table : Below is a summary of findings related to its application in nanomaterial synthesis:
PropertyValueReference
Thermal StabilityIncreased by 25%
Mechanical StrengthEnhanced tensile strength by 15%
BiocompatibilityCompatible with biological tissues

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers: Meta vs. Para Aminophenyl Groups
  • N-(4-Aminophenyl)-3-isopropoxybenzamide (CAS No. 1020055-93-9): This analog features an aminophenyl group at the para position and an isopropoxy substituent. The para-aminophenyl configuration may enhance electronic interactions with target proteins compared to the meta-substituted derivative.
  • Benzothiazole Derivatives: highlights benzothiazole-based sulfonamides with meta-aminophenyl groups. These compounds exhibit distinct electronic profiles due to the benzothiazole ring’s electron-withdrawing nature, contrasting with the benzamide core. SAR studies in these systems suggest that meta-substitution optimizes binding to certain enzymes or receptors .
Alkoxy Chain Variations
  • N-(6-(Phenylamino)pyridin-2-yl)-4-propoxybenzamide (Compound 23, ): Retains the 4-propoxybenzamide moiety but replaces the 3-aminophenyl group with a pyridinyl-phenylamino substituent. The compound shows activity as a negative allosteric modulator of neuronal nicotinic receptors (IC₅₀ values in nM range), suggesting that the propoxy chain contributes to lipophilicity critical for blood-brain barrier penetration .
  • N-(3-Acetylpyridin-2-yl)-4-propoxybenzamide (Compound 19, ): Features a pyridinyl-acetyl group instead of the aminophenyl. The acetyl group introduces polarity, reducing logP compared to the target compound. Synthesis via 4-propoxybenzoyl chloride coupling achieved a 69% yield, indicating efficient reactivity of the benzamide core with heteroaromatic amines .
Nitro-Substituted Analogs
  • 4-Nitro-N-(3-nitrophenyl)benzamide (): Replaces the amino and propoxy groups with nitro substituents. This compound was synthesized via acylation of 3-nitroaniline with 4-nitrobenzoyl chloride, a simpler route compared to palladium-catalyzed methods required for aminophenyl derivatives .

Industrial and Regulatory Considerations

  • Polymer Applications: notes polymers incorporating N-(3-aminophenyl)-derived benzamides, indicating industrial use in coatings or materials. Such applications leverage the amino group’s reactivity for crosslinking .
  • Regulatory Status: No specific restrictions reported, but analogs with nitro groups (e.g., ) may face scrutiny due to genotoxicity risks .

Biological Activity

N-(3-Aminophenyl)-4-propoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including enzyme inhibition, anticancer properties, and its mechanism of action based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 28306709

The compound features a benzamide structure with a propoxy group and an amino group, which are crucial for its biological interactions.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in disease processes. For instance, it has shown promise in inhibiting receptor protein-tyrosine kinases, which are critical in cancer signaling pathways.

Enzyme Inhibition Type IC50 Value
Receptor Protein-Tyrosine KinaseCompetitive InhibitionNot specified

2. Anticancer Properties

This compound has been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

  • Cell Lines Tested :
    • Human leukemia KG-1 cells
    • Various solid tumor cell lines

Case Study :
In a study examining the compound's effects on leukemia cells, it was found to induce cytotoxicity in the micromolar range, comparable to established chemotherapeutic agents. The compound was observed to downregulate DNMT3A, a DNA methyltransferase involved in gene silencing in cancer .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Cell Proliferation : By targeting specific kinases involved in cell cycle regulation.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Studies have shown that modifications to the propoxy group can significantly alter the biological activity of the compound. For example:

  • Replacing the propoxy group with other alkoxy chains increased potency against certain cancer cell lines.
Modification Effect on Activity
Propoxy to ButoxyIncreased potency
Propoxy to EthoxyDecreased potency

Q & A

Q. What are the common synthetic routes for preparing N-(3-Aminophenyl)-4-propoxybenzamide?

Methodological Answer: The synthesis typically involves coupling 4-propoxybenzoic acid derivatives with 3-aminophenylamine. A standard approach includes:

Activation of the carboxylic acid : Convert 4-propoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or coupling reagents like HBTU .

Amide bond formation : React the acid chloride with 3-aminophenylamine in a polar aprotic solvent (e.g., DCM or acetonitrile) with a base (e.g., NEt₃) to neutralize HCl byproducts .

Purification : Recrystallization from ethanol or column chromatography yields the pure product.

Q. Key Data :

  • Yield Optimization : Pd-catalyzed Buchwald-Hartwig amination (e.g., Pd₂(dba)₃/BINAP/NaO-t-Bu in toluene) improves efficiency for structurally similar benzamides .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 6.8–8.0 ppm) and ESI-MS for molecular ion verification .

Q. How is this compound characterized in academic research?

Methodological Answer:

Spectroscopic Analysis :

  • 1H NMR^1 \text{H NMR} : Aromatic protons (δ 6.8–8.0 ppm), propoxy chain (δ 1.0–1.5 ppm for CH₃, δ 3.4–4.2 ppm for OCH₂), and NH₂ signals (δ 4.5–5.5 ppm, broad) .
  • ESI-MS : Molecular ion peak [M+H]⁺ matching the theoretical mass (e.g., C₁₆H₁₈N₂O₂: 270.3 g/mol).

Thermal Analysis : Melting point determination (e.g., 103–105°C for analogs) confirms purity .

Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C 70.83%, H 6.71%, N 10.36%) .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized?

Methodological Answer:

  • Catalytic Systems : Use Pd₂(dba)₃ with BINAP ligand and NaO-t-Bu base in toluene at 80–100°C for efficient C–N coupling .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
  • Reagent Ratios : Maintain a 1:1.2 molar ratio of acid chloride to amine to minimize side reactions .
  • Scale-Up Considerations : Transition from batch to continuous flow reactors for improved heat/mass transfer .

Q. What structural modifications enhance the bioactivity of this compound analogs?

Methodological Answer:

  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy on phenyl): Increase binding affinity to nicotinic receptors .
    • Bulkier Groups (e.g., piperidinyl): Improve metabolic stability but may reduce solubility .
  • SAR Workflow :
    • Synthesize analogs with systematic substituent variations (e.g., para-alkoxy, meta-amine).
    • Test in vitro activity (e.g., IC₅₀ in receptor binding assays).
    • Correlate electronic properties (Hammett σ values) with bioactivity .

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electronic structure. Key steps:
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Simulate interaction with biological targets (e.g., docking to nicotinic receptors).
  • Thermochemical Accuracy : B3LYP achieves <3 kcal/mol error in bond dissociation energies, critical for reaction mechanism studies .

Q. How to resolve contradictions in reported bioactivity data for benzamide analogs?

Methodological Answer:

Reproducibility Checks :

  • Standardize assay conditions (e.g., cell lines, incubation time).
  • Verify compound purity via HPLC (>95%) and 1H NMR^1 \text{H NMR} .

Structural Confirmation : Re-synthesize disputed compounds using published protocols .

Meta-Analysis : Compare substituent effects across studies to identify outliers (e.g., piperidinyl vs. benzyl groups) .

Q. What challenges arise when scaling up this compound synthesis?

Methodological Answer:

  • Reaction Control : Exothermic amide couplings require temperature-controlled reactors to prevent decomposition .
  • Solvent Selection : Replace toluene with safer solvents (e.g., cyclopentyl methyl ether) for large-scale use.
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and heavy metal waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Aminophenyl)-4-propoxybenzamide
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N-(3-Aminophenyl)-4-propoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.